N-Methylacetamide-d7

Catalog No.
S1922729
CAS No.
3669-74-7
M.F
C3H7NO
M. Wt
80.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylacetamide-d7

CAS Number

3669-74-7

Product Name

N-Methylacetamide-d7

IUPAC Name

N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide

Molecular Formula

C3H7NO

Molecular Weight

80.14 g/mol

InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD

InChI Key

OHLUUHNLEMFGTQ-KBKLHOFPSA-N

SMILES

Array

Canonical SMILES

CC(=O)NC

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H]

The exact mass of the compound N-Methylacetamide-d7 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methylacetamide-d7 (CAS 3669-74-7) is the fully deuterated isotopologue of N-methylacetamide, serving as a foundational minimalist model for the peptide bond (–CO–NH–) in structural and analytical chemistry. Featuring a guaranteed isotopic purity of ≥98 atom % D, this compound provides a magnetically silent background for nuclear magnetic resonance (NMR) spectroscopy and a distinct mass shift (M+7) for mass spectrometry . With a melting point of 26-28 °C, it handles similarly to standard NMA but offers shifted physical properties, including a higher density of 1.05 g/mL at 25 °C . These quantifiable attributes make NMA-d7 a specific procurement choice for researchers requiring interference-free background profiling, precise internal standardization, and high-fidelity molecular dynamics modeling of peptide linkages.

Substituting N-Methylacetamide-d7 with unlabeled N-methylacetamide or partially deuterated variants (such as NMA-d6) introduces critical analytical interferences that compromise experimental reproducibility. Unlabeled NMA possesses strong 1H NMR signals—specifically a broad N-H singlet and distinct methyl peaks—that obscure solute signals and overlap with native peptide Amide bands in vibrational spectroscopy . While partially deuterated NMA-d6 eliminates the methyl proton signals, it retains the highly exchangeable N-H proton, leading to isotopic scrambling and hydrogen-deuterium exchange (HDX) artifacts in aqueous or protic environments . For rigorous structural biology and kinetic studies, only the fully deuterated NMA-d7 ensures a completely silent background and stable isotopic profile, preventing the need for complex solvent-suppression techniques.

Complete 1H NMR Signal Suppression via 98 Atom % Deuteration

Unlabeled N-methylacetamide presents strong 1H NMR signals, including a broad N-H singlet and distinct methyl doublets/singlets, which obscure solute signals in structural studies . N-Methylacetamide-d7 (≥98 atom % D) eliminates this proton background, providing a magnetically silent matrix . This allows for the unambiguous assignment of interacting peptide signals without the need for complex solvent-suppression pulse sequences.

Evidence Dimension1H NMR Signal Interference
Target Compound DataNMA-d7: ≥98 atom % D (magnetically silent background)
Comparator Or BaselineUnlabeled NMA: Strong N-H and C-H proton signals
Quantified DifferenceNear-total (≥98%) suppression of native proton signals
Conditions1H NMR profiling of peptide interactions

Eliminates solvent peak overlap, enabling precise assignment of solute or interacting peptide signals in complex mixtures.

Unambiguous M+7 Mass Shift for Quantitative Tracing

For quantitative LC-MS/GC-MS workflows, internal standards must be easily distinguishable from endogenous molecules. N-Methylacetamide-d7 provides a precise M+7 mass shift (MW 80.14 g/mol) compared to unlabeled NMA (MW 73.09 g/mol) , . This +7 Da difference ensures that the isotopic tracer does not overlap with the natural isotopic envelope of the unlabeled compound, enabling highly accurate quantification in pharmacokinetic and metabolomic assays.

Evidence DimensionMolecular Mass / MS Tracer Shift
Target Compound DataNMA-d7: 80.14 g/mol (M+7 shift)
Comparator Or BaselineUnlabeled NMA: 73.09 g/mol
Quantified Difference+7.05 Da mass shift
ConditionsLC-MS/GC-MS quantitative analysis

Ensures the internal standard is completely resolved from the natural isotopic envelope of the target analyte, preventing quantification errors.

Density Shift for Solvation and Volumetric Handling

The complete deuteration of N-methylacetamide significantly alters its bulk physical properties, which is critical for precise volumetric handling and solvation modeling. N-Methylacetamide-d7 exhibits a density of 1.05 g/mL at 25 °C , compared to 0.957 g/mL for unlabeled NMA . This ~9.7% increase in density, driven by the kinetic isotope effect and mass substitution, must be accounted for in molecular dynamics (MD) simulations and liquid handling workflows when modeling peptide-water hydrogen bond competitions.

Evidence DimensionLiquid Density at 25 °C
Target Compound DataNMA-d7: 1.05 g/mL
Comparator Or BaselineUnlabeled NMA: 0.957 g/mL
Quantified Difference~9.7% increase in density
ConditionsStandard laboratory conditions (25 °C)

Provides precise physicochemical parameters necessary for accurate volumetric handling and high-fidelity molecular dynamics simulations of peptide environments.

Prevention of Isotopic Scrambling via Full Deuteration

When using partially deuterated models like N-Methylacetamide-d6, the retained N-H proton remains highly exchangeable in protic solvents, leading to isotopic scrambling and hydrogen-deuterium exchange (HDX) artifacts. N-Methylacetamide-d7 replaces this labile proton with deuterium, ensuring complete isotopic stability of the model compound in D2O or other deuterated matrices . This preserves the integrity of kinetic and structural assays by preventing unwanted proton exchange.

Evidence DimensionLabile/Exchangeable Protons
Target Compound DataNMA-d7: 0 exchangeable protons (Fully deuterated)
Comparator Or BaselineNMA-d6: 1 highly exchangeable N-H proton
Quantified Difference100% elimination of labile N-H protons
ConditionsSolvation in protic or deuterated aqueous environments

Prevents confounding exchange artifacts during kinetic and structural studies, ensuring the isotopic label remains stable throughout the experiment.

Quantitative Internal Standardization in Mass Spectrometry

Leveraging its precise +7 Da mass shift compared to unlabeled NMA, NMA-d7 serves as an exact internal standard for LC-MS and GC-MS workflows, ensuring complete resolution from the natural isotopic envelope of target analytes during pharmacokinetic profiling.

Interference-Free NMR Structural Biology

Due to its ≥98 atom % D isotopic purity, NMA-d7 provides a magnetically silent solvent matrix, allowing researchers to unambiguously assign interacting peptide signals in 1H NMR without the need for complex solvent-suppression techniques .

High-Fidelity Molecular Dynamics and Solvation Modeling

The distinct density (1.05 g/mL) and complete lack of exchangeable protons make NMA-d7 an accurate benchmark molecule for validating computational models of peptide-water hydrogen bond competitions, preventing HDX artifacts associated with partially deuterated models like NMA-d6 .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

80.096701068 Da

Monoisotopic Mass

80.096701068 Da

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Dates

Last modified: 04-14-2024

Explore Compound Types